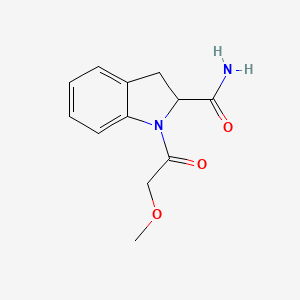

1-(2-Methoxyacetyl)indoline-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-7-11(15)14-9-5-3-2-4-8(9)6-10(14)12(13)16/h2-5,10H,6-7H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAMZJONICCUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1C(CC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indoline 2 Carboxamide Nucleus: a Privileged Scaffold in Drug Discovery and Development

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide array of bioactive compounds. eurekaselect.compharmafocusasia.com The indole (B1671886) and its reduced form, indoline (B122111), are prominent examples of such scaffolds, frequently appearing in both natural products and synthetic drugs. eurekaselect.comnih.govresearchgate.net The indoline-2-carboxamide core, in particular, offers a rigid bicyclic structure with specific hydrogen bonding patterns and opportunities for diverse functionalization, making it an attractive starting point for drug discovery. researchgate.net

The versatility of this scaffold is demonstrated by the broad spectrum of biological activities exhibited by its derivatives. Researchers have successfully developed indoline-2-carboxamide-based compounds with potential applications in various therapeutic areas. For instance, derivatives of this scaffold have been investigated as potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. acs.org Furthermore, the related indole-2-carboxamide scaffold has been a fertile ground for the discovery of agents with anti-mycobacterial, anti-cancer, and anti-viral properties, as well as modulators of ion channels like TRPV1. nih.govnih.govnih.gov

The development of these compounds often involves systematic modifications at several key positions of the indoline-2-carboxamide nucleus to optimize potency, selectivity, and pharmacokinetic properties. The ability of this core structure to present substituents in a well-defined spatial orientation allows for fine-tuning of its interactions with biological targets.

Contextualizing 1 2 Methoxyacetyl Indoline 2 Carboxamide Within Indoline 2 Carboxamide Derivative Research

Strategic Approaches to Indole and Indoline-2-carboxamide Core Synthesis

The construction of the fundamental indoline-2-carboxamide core can be achieved through several strategic synthetic routes, starting from simple precursors and building up to the bicyclic system. These methods often first target the related indole structure, which is subsequently reduced to the indoline.

One of the most established methods for creating the indole nucleus is the Fischer indole synthesis . This reaction typically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the synthesis of indole-2-carboxylate (B1230498) precursors, ethyl pyruvate (B1213749) is a common reaction partner for various arylhydrazines. nih.gov The resulting ethyl indole-2-carboxylate can then be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate. nih.gov

A more direct approach begins with commercially available (R)- or (S)-2-indolinecarboxylic acid. This starting material provides an efficient pathway to the core structure, especially when enantiomeric purity is desired. acs.org The synthesis proceeds by coupling the carboxylic acid with a desired amine to form the C-2 carboxamide, followed by functionalization of the nitrogen at the 1-position. acs.org

Modern synthetic chemistry has also introduced innovative and sustainable methods. A notable example is a two-step multicomponent reaction (MCR) strategy. rug.nl This approach utilizes an Ugi four-component reaction between an aniline, glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide. rug.nl The resulting adduct undergoes an acid-induced cyclization to yield a multi-substituted indole-2-carboxamide core under mild, metal-free conditions. rug.nl

For substituted indoline cores, synthesis can begin with appropriately functionalized precursors. For instance, a multi-step synthesis for a 5-fluoroindoline (B1304769) core starts from 5-fluoro-2-iodobenzoic acid. acs.org The process involves reduction, mesylation, substitution, deprotection, N-acylation, and finally, a copper-catalyzed intramolecular cyclization to form the indoline ring. acs.org The final step to obtain the indoline scaffold from an indole precursor is typically a regioselective hydrogenation of the pyrrole (B145914) ring, a transformation that can also be controlled for diastereoselectivity. clockss.org

Advanced Synthetic Transformations for Substituted Indoline-2-carboxamide Analogues

Once the core indoline-2-carboxamide structure is established, further derivatization allows for the introduction of diverse functional groups. The synthesis of This compound exemplifies a key transformation: N-acylation at the 1-position.

This transformation can be achieved by reacting an indoline-2-carboxamide with an appropriate acylating agent. Two primary methods are employed:

Using an Acid Chloride : The indoline-2-carboxamide is treated with an acid chloride, such as methoxyacetyl chloride, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. acs.org

Using a Carboxylic Acid and Coupling Agent : The indoline is coupled directly with a carboxylic acid (e.g., methoxyacetic acid) using a peptide coupling agent. acs.org

The formation of the amide bond at the C-2 position is another critical transformation. This is typically accomplished by activating the carboxylic acid group of an indole- or indoline-2-carboxylic acid intermediate, followed by reaction with an amine. A wide array of coupling reagents has been developed for this purpose, each with specific advantages regarding reaction efficiency, yield, and prevention of side reactions. nih.gov

Below is an interactive table summarizing common coupling reagents used in the synthesis of indole- and indoline-2-carboxamides.

| Coupling Reagent | Abbreviation | Typical Co-reagents/Additives | Key Features & Applications |

| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | TBTU | DIPEA | Widely used for standard peptide couplings to form the C-2 amide. acs.org |

| 1,1'-Carbonyldiimidazole | CDI | Ammonia, Hydrazine Hydrate | A straightforward and commonly used reagent for converting carboxylic acids to amides. nih.gov |

| Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Triethylamine, DIPEA | A phosphonium-based reagent often used to achieve high yields in peptide bond formation. nih.gov |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDCI or WSC·HCl | DMAP, HOBt | A water-soluble carbodiimide (B86325) that activates the carboxyl group; often used with additives to improve efficiency and reduce racemization. nih.gov |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HCTU | DIPEA | A derivative of HBTU that can improve reaction rates and facilitate rapid coupling. nih.gov |

Chemo- and Regioselective Considerations in Indoline-2-carboxamide Synthesis

Achieving chemo- and regioselectivity is paramount in the multi-step synthesis of complex molecules like substituted indoline-2-carboxamides. These principles dictate which functional group reacts and at what position, preventing the formation of undesired isomers and byproducts.

A key challenge is the selective functionalization of the two nitrogen atoms in the indoline-2-carboxamide scaffold: the indoline nitrogen (N-1) and the carboxamide nitrogen. The N-1 nitrogen is a secondary amine and generally more nucleophilic than the amide nitrogen. This inherent difference in reactivity allows for the chemoselective acylation or alkylation at the N-1 position under controlled conditions, without significant reaction at the less reactive amide nitrogen.

Sophisticated control over reaction outcomes can be achieved by carefully selecting catalysts and reaction conditions. For example, in the derivatization of indole-2-carboxamides, it is possible to direct arylation to either the N-H or the C-2 position by tuning the catalytic system. acs.org When using a ZnI₂ catalyst with an Ag₂CO₃ oxidant, an intramolecular N-H/C-H coupling occurs. acs.org In contrast, the presence of a strong acid like triflic acid (TfOH) promotes a dearomative cyclization via C-2 arylation. acs.org This demonstrates how reaction pathways can be selectively controlled to yield different complex heterocyclic systems from the same precursor. acs.org

Furthermore, borane (B79455) Lewis acids can be employed to mediate the chemo- and regioselective amidation of indoles with isocyanates. aalto.fi These catalysts can selectively activate the N-H bond of the indole ring, directing the reaction to form N-carboxamide products. aalto.fi This level of control is crucial for building molecular diversity from a common starting material.

Stereoselectivity is also a critical consideration, particularly during the conversion of the planar indole ring to the chiral indoline ring. The catalytic hydrogenation of substituted N-acylindole-2-carboxylates can be controlled to produce specific diastereomers of the corresponding indoline, which is essential for synthesizing enantiomerically pure final compounds. clockss.org

Biological Activity and Pharmacological Spectrum of Indoline 2 Carboxamide Derivatives

Anti-infective and Antimicrobial Profiles

Emerging Potentials in Antimalarial, Anti-leishmanial, and Antiviral Therapies

Indoline-2-carboxamide derivatives have shown significant promise as a versatile scaffold for the development of novel anti-infective agents. Researchers have explored their efficacy against a range of pathogens, including parasites and viruses.

Antimalarial Activity:

The fight against malaria, a disease caused by Plasmodium parasites, is continually challenged by the emergence of drug-resistant strains. This has spurred the search for new therapeutic agents with novel mechanisms of action. Indole-2-carboxamide derivatives have been identified as a promising class of compounds with potent antiplasmodial activity.

Recent studies have focused on the optimization of this chemical scaffold to enhance its efficacy against Plasmodium falciparum, the most virulent species causing malaria in humans. Structural modifications of the indole-2-carboxamide core have led to the development of new analogs with improved potency. For instance, optimization efforts have yielded compounds with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range against the Pf3D7 strain of P. falciparum. These compounds are believed to interfere with the homeostasis of the parasite's digestive vacuole, a critical organelle for its survival.

However, a significant challenge that has been observed with some indole-2-carboxamide derivatives is cross-resistance with existing antimalarial drugs, which has been linked to efflux pumps such as the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT). Despite this, the inherent versatility of the indole-2-carboxamide molecular template offers substantial opportunities for innovative medicinal chemistry approaches to overcome these resistance mechanisms while retaining the desirable pharmacological properties of this novel series of compounds.

Anti-leishmanial Activity:

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health problem. The current treatments are often limited by toxicity and the emergence of resistance. In the quest for safer and more effective therapies, indole-2-carboxamides have been investigated as a potential antileishmanial chemotype.

A novel series of highly diverse indole-2-carboxamides were synthesized and evaluated for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Several of these analogs exhibited potent antileishmanial activity against the intracellular amastigote form of the parasite, with IC50 values in the low micromolar range (0.6-7.5 μM). Notably, these compounds demonstrated a favorable safety profile, showing no toxicity towards Vero cells.

Selected compounds with significant in vitro activity were further evaluated in a hamster model of visceral leishmaniasis. The results were encouraging, with the compounds showing a substantial inhibition of Leishmania amastigotes at a dose of 50 mg/kg/day for 5 consecutive days. This research highlights the potential of the indole-2-carboxamide scaffold in the development of new and effective treatments for leishmaniasis.

| Compound | In vivo Inhibition of Leishmania donovani amastigotes (%) |

| 2b | 70.0 |

| 2m | 63.5 |

| 2p | 63.4 |

Antiviral Therapies:

The broad-spectrum antiviral potential of indole-2-carboxamide derivatives has also been a subject of intensive research. These compounds have shown inhibitory activity against a range of RNA viruses, making them attractive candidates for further development.

One study detailed the antiviral activity of a promising third-generation lead compound, CCG205432, and its close analogs. These compounds exhibited half-maximal inhibitory concentrations (IC50) of approximately 1 μM and selectivity indices greater than 100 in cell-based assays using Western Equine Encephalitis Virus (WEEV) replicons. Furthermore, CCG205432 maintained its potency against the fully infectious virus in cultured human neuronal cells.

The broad inhibitory activity of these indole-2-carboxamide compounds extends to members of the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families. While the precise molecular target is yet to be fully elucidated, mechanism-of-action studies suggest that these compounds may target a host factor involved in cap-dependent translation. In a lethal WEEV challenge model in mice, both CCG205432 and a related analog, CCG209023, were shown to reduce the severity of clinical disease and improve survival rates. These findings underscore the potential of indole-2-carboxamide compounds as viable candidates for continued preclinical development as inhibitors of neurotropic alphaviruses and potentially other RNA viruses.

Neuropharmacological and Pain Modulatory Properties

The versatility of the indoline-2-carboxamide scaffold extends to the central nervous system, where derivatives have been shown to interact with key receptors and ion channels involved in neurotransmission and pain signaling.

Allosteric Modulation of Cannabinoid Receptor Type 1 (CB1)

The cannabinoid CB1 receptor, a G-protein coupled receptor predominantly expressed in the brain, is a key therapeutic target for a variety of neurological and psychiatric disorders. The discovery of allosteric modulators for the CB1 receptor has opened up new avenues for drug development, offering the potential for more nuanced and safer therapeutic interventions compared to classical orthosteric ligands.

Indole-2-carboxamides have been identified as a novel class of CB1 receptor allosteric modulators. Structure-activity relationship (SAR) studies have revealed that the indole (B1671886) ring is crucial for maintaining high binding affinity to the allosteric site. However, it is the substituents at the C3 position of the indole ring that significantly influence the allosteric effects of these ligands.

One notable example is the compound 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), which has been extensively studied as a CB1 allosteric modulator. Further research has led to the identification of even more potent modulators, such as 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, which exhibits a high binding cooperativity factor and potent antagonism of agonist-induced G-protein activation.

The development of these indole-2-carboxamide-based allosteric modulators provides a valuable pharmacological tool for probing the complexities of CB1 receptor function and holds promise for the development of novel therapeutics with improved side-effect profiles.

Agonism of Transient Receptor Potential Vanilloid Type-1 (TRPV1) Ion Channel

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel is a critical player in the perception of pain and the inflammatory response. It is activated by a variety of stimuli, including heat, acid, and capsaicin, the pungent compound in chili peppers. Agonists of the TRPV1 receptor can induce receptor desensitization, leading to an analgesic effect.

In the search for novel TRPV1 agonists with improved therapeutic profiles, researchers have turned to the indole-2-carboxamide scaffold. A series of these compounds were synthesized and evaluated for their ability to modulate TRPV1 activity. The results demonstrated that N-methylated analogs generally exhibited better performance, which is attributed to their increased lipophilicity, allowing for better cell membrane penetration to reach the channel's binding site.

One of the most promising derivatives from this series, compound 6g , emerged as a potent candidate for further investigation. The study highlighted the potential of indole-2-carboxamides as a novel and selective class of agonists for the TRPV1 ion channel, which could be beneficial in the management of pain and inflammatory conditions.

| Compound | R | X | Y | Z | EC50 (nM) | IC50 (nM) |

| 6a | H | H | H | H | >10000 | >10000 |

| 6b | 4-F | H | H | H | 1200 ± 150 | >10000 |

| 6c | 4-OH | H | H | H | 250 ± 30 | 1500 ± 200 |

| 6g | 3-OMe, 4-OH | H | H | H | 80 ± 10 | 800 ± 100 |

Carbonic Anhydrase Activation and its Implications for Neurotrophic Factor Secretion

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation and fluid secretion. In the central nervous system, certain CA isoforms are believed to play a role in neuronal signaling and may be involved in the pathophysiology of neurodegenerative diseases.

Recent research has explored the potential of indole-based derivatives as carbonic anhydrase activators (CAAs). A study investigating three series of indole-based compounds identified several effective micromolar activators with promising selectivity profiles towards the brain-associated cytosolic isoform, hCA VII.

Molecular modeling studies have provided insights into the potential binding modes of these activators within the active site of hCA VII, offering a possible explanation for their modulatory and selective properties. Importantly, preliminary biological evaluations demonstrated that one of the most potent CAAs from this series was not cytotoxic and was capable of increasing the release of brain-derived neurotrophic factor (BDNF) from human microglial cells. BDNF is a crucial neurotrophin involved in neuronal survival, growth, and differentiation.

This finding suggests a potential therapeutic application for these indole-based CAAs in CNS-related disorders where neurotrophic support is compromised. The ability of these compounds to enhance BDNF secretion opens up new avenues for the development of novel treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Other Identified Biological Activities

Beyond their anti-infective and neuropharmacological properties, indoline-2-carboxamide derivatives have also demonstrated potential in modulating inflammatory processes.

Anti-inflammatory Mechanisms of Action

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. A study investigating a series of novel indole-2-carboxamide derivatives found that a majority of them effectively inhibited the lipopolysaccharide (LPS)-induced expression of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW 264.7 macrophages.

Preliminary structure-activity relationship analysis identified compounds 14f and 14g as being particularly potent. These compounds were found to significantly reduce LPS-induced pulmonary inflammation and the overexpression of a range of inflammatory mediators in an in vivo mouse model. Furthermore, administration of 14f and 14g led to notable improvements in lung histopathology without causing toxicity in other organs. Another indole-2-carboxamide derivative, LG4 , has been shown to alleviate diabetic kidney disease by inhibiting MAPK-mediated inflammatory responses. These findings suggest that indole-2-carboxamide derivatives could be valuable therapeutic agents for the treatment of inflammatory diseases.

| Compound | Inhibition of TNF-α expression (%) | Inhibition of IL-6 expression (%) |

| 10e | 65.4 ± 3.7 | 72.1 ± 4.1 |

| 10g | 68.2 ± 4.0 | 75.3 ± 4.5 |

| 10j | 71.5 ± 4.2 | 78.9 ± 4.8 |

| 10k | 73.8 ± 4.4 | 81.2 ± 5.0 |

| 14f | 85.2 ± 5.1 | 90.7 ± 5.4 |

| 14g | 88.6 ± 5.3 | 93.5 ± 5.6 |

| Indomethacin | 55.3 ± 3.3 | 60.1 ± 3.6 |

Interventions in Metabolic Pathway Regulation

Extensive literature reviews reveal a notable absence of specific research detailing the interventions of 1-(2-Methoxyacetyl)indoline-2-carboxamide in metabolic pathway regulation. Scientific inquiry into this particular compound's effects on metabolic processes has not been extensively published. However, broader research into the class of indoline-2-carboxamide derivatives indicates that these compounds can influence various metabolic pathways, offering potential therapeutic applications for metabolic disorders.

One significant area of investigation involves the role of indoline (B122111) derivatives in ameliorating the metabolic abnormalities associated with diabesity (the combination of diabetes and obesity) and its complications, such as chronic kidney disease (CKD). A novel indoline derivative, identified as AN1284, has demonstrated a capacity to protect the kidneys from the damaging effects of hyperglycemia by correcting underlying metabolic dysfunctions. frontiersin.org In a murine model of diabesity-induced CKD, treatment with AN1284 was associated with several positive metabolic outcomes. These included weight loss, a reduction in body fat mass, and an increased utilization of body fat for energy. Furthermore, the compound helped to preserve insulin (B600854) sensitivity and pancreatic β-cell mass, while also reducing dyslipidemia and hepatic steatosis. frontiersin.org These findings suggest that certain indoline derivatives can intervene in key metabolic processes related to glucose and lipid metabolism.

Another area where the broader class of indole-2-carboxamide derivatives (a closely related chemical class) has shown activity is in the regulation of cellular metabolic pathways linked to apoptosis. Certain indole-2-carboxamide derivatives have been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. nih.gov A key event in this pathway is the release of cytochrome C from the mitochondria into the cytoplasm. Cytochrome C is a critical component of the electron transport chain, a fundamental metabolic pathway responsible for cellular energy production. By triggering the release of cytochrome C, these compounds can disrupt mitochondrial function and cellular metabolism, leading to programmed cell death. nih.gov For instance, specific synthesized indole-2-carboxamide derivatives have been shown to significantly increase the levels of cytochrome C in human breast cancer cell lines. nih.gov

While these findings are promising and highlight the potential for this class of compounds to modulate metabolic pathways, it is crucial to reiterate that these studies have been conducted on derivatives within the broader indoline and indole-2-carboxamide classes, and not on This compound itself. Therefore, direct extrapolation of these activities to the specific compound of interest is not scientifically validated and requires dedicated research.

The table below summarizes the observed metabolic interventions by representative indoline and indole-2-carboxamide derivatives based on available research findings.

| Derivative Class | Representative Compound/Derivative | Metabolic Pathway/Process Affected | Observed Effect | Reference |

| Indoline Derivative | AN1284 | Lipid Metabolism, Glucose Homeostasis | Weight loss, decreased body fat, increased fat utilization, preserved insulin sensitivity, reduced dyslipidemia and hepatic steatosis. | frontiersin.org |

| Indole-2-carboxamide Derivatives | Various synthesized derivatives | Intrinsic Apoptotic Pathway, Mitochondrial Respiration | Increased levels of cytochrome C, leading to the induction of apoptosis in cancer cells. | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Indoline 2 Carboxamides

Delineation of Critical Structural Features Governing Biological Potency

The biological potency of indoline-2-carboxamide derivatives is governed by a combination of key structural features. The core indoline (B122111) ring system, the carboxamide linkage at the C-2 position, and the nature of the substituent at the N-1 position are all crucial for molecular recognition and interaction with biological targets.

Indoline Scaffold : The indoline core provides a rigid, three-dimensional structure that correctly orients the other functional groups for optimal interaction with target proteins. The shape and electronics of this bicyclic system are fundamental to its activity. acs.org

C-2 Carboxamide : The carboxamide group is a critical pharmacophoric element. Its ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O) allows for strong interactions with amino acid residues in the binding sites of target proteins. Studies have shown that moving the amide to the 3-position of the indoline ring results in a complete loss of activity, highlighting the importance of its specific placement at the C-2 position. acs.org Furthermore, replacing the carboxamide with isosteres like a sulfonamide also leads to a loss of potency. acs.org

N-1 Substituent : The substituent at the N-1 position, such as the 2-methoxyacetyl group in the title compound, plays a significant role in modulating potency and physicochemical properties. This position can be explored to introduce groups that interact with specific pockets in the target protein or to fine-tune properties like solubility and metabolic stability. Research on related analogs with ether and benzyl (B1604629) pendants at this position has demonstrated that both can be developed to yield potent compounds. acs.org

Systematic Evaluation of Substituent Effects on Pharmacological Profiles

Systematic modification of the indoline-2-carboxamide scaffold has been a key strategy to elucidate SAR and optimize compounds for various therapeutic targets, including antitrypanosomal agents, anti-inflammatory agents, and kinase inhibitors. acs.orgnih.govnih.gov

Substitutions on the aromatic portion of the indoline ring have a profound impact on biological activity and metabolic stability.

Halogenation : Introducing halogen atoms, particularly fluorine and chlorine, at various positions of the indole (B1671886) ring is a common strategy. In the context of antitubercular agents, chloro, fluoro, or cyano substitutions at the 4- and 6-positions of the indole ring were found to significantly improve metabolic stability. nih.gov For antiproliferative activity against certain cancer cell lines, a chlorine atom at the 5-position was found to be more favorable than a bromine atom. mdpi.com Specifically, 5-fluoroindoline (B1304769) derivatives have shown improved metabolic stability while maintaining potent antiproliferative activity against Trypanosoma brucei. acs.org

Other Substitutions and Core Modifications : While halogenation is common, other modifications are also tolerated. For instance, large aromatic groups can be substituted at the 5-position without diminishing antiproliferative effects, suggesting this region is exposed to solvent and does not participate in critical binding interactions. acs.org Attempts to modify the core scaffold, for example by introducing a 3,3-dimethyl substitution, led to a significant loss of potency. acs.org Similarly, replacing the indoline core with alternatives like pyrrolidine, phenyl acetamide, or 1,2,3,4-tetrahydroisoquinoline (B50084) was not well tolerated, although a 1,2,3,4-tetrahydroquinoline (B108954) core retained submicromolar potency. acs.org

| Modification on Indoline Ring | Effect on Biological Activity | Target/Assay | Reference |

| 5-Fluoro Substitution | Improved metabolic stability | T. brucei antiproliferative | acs.org |

| 4,6-Dichloro Substitution | Improved metabolic stability | M. tuberculosis activity | nih.gov |

| 5-Chloro vs. 5-Bromo | Chloro derivative was more potent | Antiproliferative (cancer) | mdpi.com |

| 3,3-Dimethyl Substitution | ~34-fold loss in potency | T. brucei antiproliferative | acs.org |

| Core replaced with Tetrahydroquinoline | Moderately tolerated, submicromolar potency | T. brucei antiproliferative | acs.org |

| Core replaced with Pyrrolidine | Not tolerated, loss of activity | T. brucei antiproliferative | acs.org |

The amide nitrogen of the C-2 carboxamide is a key point for introducing diversity and tuning the pharmacological profile.

N-Alkylation : Studies on antitrypanosomal agents revealed a clear trend for small N-alkyl substituents, with potency following the order: NHMe > NHEt > NH₂. Removing the methyl group for an unsubstituted amide or extending the alkyl chain resulted in a loss of potency, indicating that the space around this part of the molecule is highly constrained. acs.org In contrast, for certain antiparasitic activities, N-methylation of the amide in combination with N-methylation of the indole restored potency. acs.org

N-Aryl/Benzyl Groups : Attaching larger groups, such as N-phenyl or N-benzyl moieties, is a common strategy. In the development of NF-κB inhibitors, a series of N-(substituted)phenylamide derivatives were synthesized and showed significant activity. nih.govresearchgate.net For anti-inflammatory agents, simple N-benzyl groups conferred weak potency, but further substitution on the benzyl ring or its replacement with other cyclic amines led to highly potent compounds. acs.org For example, N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives showed good inhibitory and anti-proliferative activity. researchgate.net

| Carboxamide Moiety (R²) | Observed Potency Trend | Target/Assay | Reference |

| -NHCH₃ | Most potent in series | T. brucei antiproliferative | acs.org |

| -NHC₂H₅ | Less potent than -NHCH₃ | T. brucei antiproliferative | acs.org |

| -NH₂ | Least potent in series | T. brucei antiproliferative | acs.org |

| -N(CH₃)₂ (as part of a larger tail) | Most potent in series (IC₅₀ = 1.24 µM) | IL-6 Inhibition | acs.org |

| N-(substituted)phenyl | Showed significant activity | NF-κB Inhibition | nih.govresearchgate.net |

The group attached to the indoline nitrogen (N-1), referred to as the "pendant substituent" or "linker," and the terminal groups on the carboxamide tail are critical for activity.

N-1 Linker : The nature of the linker at the N-1 position influences potency and physicochemical properties. In antitrypanosomal indoline-2-carboxamides, replacing a pendant ether linker with a shorter methylene (B1212753) (benzyl) linker was well-tolerated and followed similar SAR trends. acs.org This switch can also lower the polar surface area, which is favorable for designing molecules intended to cross the blood-brain barrier. acs.org

Peripheral Groups : The peripheral groups, often attached via the carboxamide nitrogen, are essential for target engagement. For antiproliferative activity against cancer cells, an N-phenethyl carboxamide architecture was found to be important. mdpi.com Further substitution on the para position of this phenethyl tail with groups like morpholin-4-yl or 2-methylpyrrolidin-1-yl yielded some of the most potent dual EGFR and CDK2 inhibitors. mdpi.com Similarly, for CB1 receptor allosteric modulators, a piperidinyl or dimethylamino group at the 4-position of a phenethyl moiety was preferred for activity. nih.gov

Computational Chemistry and in Silico Modeling in Indoline 2 Carboxamide Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of potential drug candidates and in elucidating the key interactions that govern their biological activity. In the context of indoline-2-carboxamide research, molecular docking studies have been pivotal in identifying potential protein targets and in optimizing the lead compounds for enhanced potency and selectivity.

Docking simulations of indole-2-carboxamide derivatives into the active sites of various enzymes have revealed crucial ligand-protein interactions. For instance, studies have shown that the indole (B1671886) scaffold can form significant hydrophobic interactions with amino acid residues within the binding pocket of target proteins. mdpi.com The carboxamide group is frequently involved in forming hydrogen bonds with the protein backbone or side chains, which are critical for anchoring the ligand in the active site. nih.gov

For example, in a study investigating novel N-(benzyloxy)-1H-indole-2-carboxamide derivatives, molecular docking was employed to understand their binding to ornithine decarboxylase, a potential therapeutic target. ijaresm.com The results highlighted specific hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity of these compounds. ijaresm.com Similarly, docking studies of other indole-2-carboxamide analogs have demonstrated their ability to bind to the catalytic site of enzymes like human liver glycogen (B147801) phosphorylase a (HLGPa), providing a basis for the rational design of new inhibitors. nih.gov

The insights gained from these docking studies are often used to construct structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. By understanding how different substituents on the indoline-2-carboxamide scaffold influence binding affinity and interaction patterns, medicinal chemists can design more effective and specific drug candidates.

| Compound Class | Protein Target | Key Interactions | Reference |

|---|---|---|---|

| N-(Benzyloxy)-1H-indole-2-carboxamides | Ornithine decarboxylase | Hydrogen bonding, Hydrophobic interactions | ijaresm.com |

| Indole-2-carboxamide derivatives | Human Liver Glycogen Phosphorylase a (HLGPa) | Hydrogen bonding, Subsite interactions | nih.gov |

| N-substituted Indole-2-carboxamides | Mycobacterium tuberculosis MmpL3 | Binding to the catalytic site | researchgate.net |

Dynamic Behavior Analysis via Molecular Dynamics (MD) Simulations

In the investigation of indole-2-carboxamide derivatives, MD simulations have been utilized to validate the binding poses obtained from molecular docking and to assess the stability of the ligand within the active site of the target protein. For instance, a study on indole-2-carboxamides as potential anti-mycobacterial agents employed MD simulations to confirm the stability of the most active compound at the catalytic site of the MmpL3 protein. researchgate.net These simulations can reveal subtle changes in the ligand's orientation and interactions with the surrounding amino acids, which are not apparent from static docking poses.

The data derived from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms, can provide quantitative measures of the stability of the complex. A stable binding is often characterized by low RMSD values for both the protein and the ligand over the simulation time. Such analyses are crucial for confirming that the predicted binding mode is energetically favorable and likely to be maintained in a dynamic physiological environment.

Predictive Modeling of Pharmacokinetic Parameters and Drug-Likeness

A critical aspect of drug discovery is the evaluation of a compound's pharmacokinetic properties, which determine its absorption, distribution, metabolism, and excretion (ADME) in the body. In silico predictive models have become increasingly important for the early assessment of these properties, helping to identify candidates with favorable drug-like characteristics and reducing the likelihood of late-stage failures in clinical development.

Blood-Brain Barrier Permeability Predictions

The ability of a drug to cross the blood-brain barrier (BBB) is a crucial factor for compounds targeting the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain from harmful substances, and predicting a compound's ability to permeate this barrier is a significant challenge.

In silico models are widely used to predict the BBB permeability of drug candidates. For indole-2-carboxamide derivatives, computational tools can be employed to estimate their potential to cross the BBB based on their physicochemical properties, such as lipophilicity, molecular weight, and polar surface area. A study on novel indole-2-carboxamides designed for potential use against pediatric brain tumors utilized in silico methods to predict that the designed compounds would be able to cross the BBB. nih.gov Such predictions are vital for prioritizing the synthesis and in vitro testing of compounds intended for CNS applications.

| Compound ID | Predicted BBB Permeability | Prediction Method | Reference |

|---|---|---|---|

| Designed Indole-2-carboxamide Analogues | Predicted to cross the BBB | ACD Labs/Percepta | nih.gov |

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For indole-2-carboxamide derivatives, several studies have reported the use of computational platforms like pKCSM and SwissADME to evaluate their ADME profiles. researchgate.net These tools can provide valuable predictions on properties such as gastrointestinal absorption, distribution in various tissues, and potential toxicity. researchgate.net For instance, the in silico ADME prediction of novel 2-substituted-5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide derivatives was conducted to assess their drug-like properties. eurekaselect.combenthamdirect.comresearchgate.net

The results from these in silico assessments help in the early identification of potential liabilities, allowing for structural modifications to improve the pharmacokinetic profile of the lead compounds. By integrating these predictive models into the drug discovery workflow, researchers can more efficiently design and develop indoline-2-carboxamide derivatives with a higher probability of success in clinical trials.

| ADME Parameter | Predicted Outcome | Computational Tool | Reference |

|---|---|---|---|

| Physicochemical Properties | Favorable for drug-likeness | pKCSM, SwissADME | researchgate.net |

| Oral Bioavailability | High | pKCSM, SwissADME | researchgate.net |

| Cytochrome P450 Inhibition | Predicted to be inhibitors | In silico models | mdpi.com |

Prospective Avenues and Translational Research for Indoline 2 Carboxamide Derivatives

Rational Drug Design Strategies for Enhanced Therapeutic Specificity and Efficacy

Rational drug design is pivotal in transforming initial "hit" compounds into optimized "lead" candidates with improved potency, selectivity, and pharmacokinetic profiles. For indoline-2-carboxamide derivatives, researchers employ several strategies to enhance their therapeutic properties. acs.org

One key approach involves systematic structure-activity relationship (SAR) studies. This process includes the methodical modification of different parts of the molecule to observe the effect on biological activity. For instance, in the development of inhibitors for Trypanosoma brucei, the causative agent of human African trypanosomiasis, three main points on the indoline-2-carboxamide scaffold were explored: the R¹ pendant substituent, the R² amine group, and the core indoline (B122111) ring itself. acs.org Early investigations revealed that small alkyl groups like methyl or ethyl at the R² position were favored for potency. acs.org

Another strategy is the creation of hybrid molecules. By combining the indole (B1671886) nucleus with other pharmacologically active scaffolds, such as the thiazole (B1198619) ring, scientists aim to develop compounds with enhanced potency and selectivity for cancer therapy. acs.org Furthermore, modifications to the indole ring, such as the introduction of halogen groups, have been shown to be preferable to methyl groups, which can be susceptible to metabolic oxidation. nih.govresearchgate.net Deuteration, the replacement of hydrogen with its isotope deuterium, has also been used as a method to improve metabolic stability without compromising potency. acs.org

These design strategies are often guided by computational modeling to predict how structural changes will affect the compound's interaction with its biological target.

Table 1: Rational Design Strategies for Indoline-2-carboxamide Derivatives

| Design Strategy | Molecular Locus of Modification | Objective | Example/Outcome | Reference |

|---|---|---|---|---|

| Structure-Activity Relationship (SAR) Exploration | R¹ and R² substituents on the indoline core | Improve potency and reduce metabolic turnover | Identified that NHMe > NHEt > NH₂ at the R² position for anti-trypanosomal activity. | acs.org |

| Core Scaffold Modification | Indoline ring | Investigate alternative cores and improve properties | Exploration of aza-indoline and tetrahydroquinoline cores. | acs.org |

| Metabolic Stability Enhancement | Indole ring substituents | Reduce susceptibility to metabolic oxidation | Replacing metabolically liable methyl groups with halogens. | nih.gov |

| Hybrid Molecule Creation | Combination with other heterocyclic rings (e.g., thiazole) | Develop novel therapeutics with enhanced potency | Creation of N-thiazolyl-indole-2-carboxamide compounds for anticancer activity. | acs.org |

Identification and Validation of Novel Molecular Targets for Indoline-2-carboxamide Analogues

A significant aspect of translational research is the identification of the specific molecular targets through which a compound exerts its effect. While initial discoveries are often made through phenotypic screening, subsequent studies focus on elucidating the mechanism of action. asm.org Indoline-2-carboxamide derivatives have been found to interact with a diverse range of biological targets, underscoring their versatility.

In the field of infectious diseases, the mycobacterial membrane protein large 3 (MmpL3) has been identified and validated as the primary target for the antitubercular activity of this class of compounds. nih.govnih.govnih.gov MmpL3 is essential for transporting mycolic acids, a critical component of the mycobacterial cell wall, making it an excellent target for new antibiotics. nih.govnih.gov Other identified targets in infectious disease research include HIV-1 integrase, an enzyme crucial for the replication of the AIDS virus. nih.gov

In oncology, indole-2-carboxamides have been designed as multi-target agents that inhibit several protein kinases involved in cancer cell proliferation and survival. mdpi.com These include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and the serine/threonine-protein kinase B-Raf, particularly the V600E mutant. mdpi.comnih.gov

Furthermore, these derivatives have been shown to modulate the activity of ion channels and receptors in the central nervous system. The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key player in pain and inflammation pathways, is a validated target. mdpi.comnih.gov Additionally, certain analogues act as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govnih.gov Some broad-spectrum antiviral derivatives are believed to act on a host-cell factor involved in cap-dependent translation, though the precise target is still under investigation. asm.org

Table 2: Identified Molecular Targets for Indoline-2-carboxamide Analogues

| Molecular Target | Therapeutic Area | Significance of Target | Reference |

|---|---|---|---|

| MmpL3 (Mycobacterial Membrane Protein Large 3) | Infectious Disease (Tuberculosis) | Essential for mycobacterial cell wall biosynthesis. | nih.govnih.govnih.gov |

| EGFR, BRAFV600E, VEGFR-2 | Oncology | Key protein kinases in cell signaling pathways that promote tumor growth and angiogenesis. | mdpi.comnih.gov |

| TRPV1 (Transient Receptor Potential Vanilloid Type-1) | Pain and Inflammation | Ion channel involved in the transmission of pain signals. | mdpi.comnih.gov |

| HIV-1 Integrase | Infectious Disease (HIV) | Essential enzyme for the integration of viral DNA into the host genome. | nih.gov |

| Cannabinoid Receptor 1 (CB1) | Neurology | Acts as an allosteric modulator, offering a nuanced approach to receptor modulation. | nih.govnih.gov |

| Host-cell cap-dependent translation factor | Infectious Disease (Viral) | Potential broad-spectrum antiviral target by inhibiting viral protein synthesis. | asm.org |

Development of Indoline-2-carboxamide-Based Agents for Addressing Drug Resistance (e.g., Multi-Drug Resistant Mycobacterium tuberculosis, Cancer)

The rise of drug resistance is a critical global health challenge, necessitating the development of novel therapeutics that can overcome existing resistance mechanisms. Indoline-2-carboxamide derivatives are being actively investigated for this purpose in both infectious diseases and oncology.

Mycobacterium tuberculosis

Indole-2-carboxamides have shown exceptional promise as a new class of antitubercular agents with potent activity against both drug-sensitive and multi-drug resistant (MDR) strains of M. tuberculosis. nih.gov Their efficacy stems from their novel mechanism of action, inhibiting MmpL3. nih.gov Since MmpL3 is not targeted by current first-line tuberculosis drugs, these compounds are effective against clinical isolates that are resistant to agents like isoniazid (B1672263) and rifampicin. nih.gov Two lead candidates, NITD-304 and NITD-349, have demonstrated potent bactericidal activity and have been advanced to preclinical studies as potential treatments for MDR-TB. nih.govresearchgate.net

Table 3: Activity of Lead Indole-2-Carboxamide Compounds Against M. tuberculosis

| Compound | Activity Profile | Significance | Reference |

|---|---|---|---|

| NITD-304 | Potent activity against drug-sensitive and MDR-TB clinical isolates. Efficacious in mouse models of infection. | A preclinical candidate for treating multidrug-resistant tuberculosis. | nih.govresearchgate.net |

| NITD-349 | A 4,6-difluoro derivative with high potency against MDR-TB. Good safety and pharmacokinetic profiles. | A preclinical candidate alongside NITD-304. | nih.govnih.govresearchgate.net |

| Compound 8g (a rimantadine-based indole) | High activity (MIC = 0.32 μM) against drug-sensitive M. tb with high selectivity over mammalian cells. | Demonstrates potential for developing analogues with minimal cytotoxicity. | nih.gov |

Cancer

In oncology, drug resistance can arise from multiple factors, including mutations in the drug's target or the activation of alternative signaling pathways. The development of indoline-2-carboxamide derivatives as multi-target kinase inhibitors is a strategy designed to preemptively combat resistance. nih.gov By simultaneously blocking key pathways (e.g., EGFR and BRAF), these agents may prevent the cancer cells from easily bypassing the drug's effects. mdpi.comnih.gov Resistance to B-Raf inhibitors, for example, has been linked to the reactivation of signaling through the EGFR pathway. nih.gov Therefore, a dual B-Raf/EGFR inhibitor could be beneficial for cancers that are refractory to single-target therapies. nih.gov Related structures, such as 1-acylated indoline-5-sulfonamides, have also been shown to circumvent multidrug resistance in cancer by inhibiting carbonic anhydrases IX and XII and reversing resistance to conventional chemotherapeutics like doxorubicin. nih.gov

Integration of Advanced Experimental and Computational Methodologies

Modern drug discovery relies on a synergistic integration of computational and experimental techniques to accelerate the identification and optimization of new drug candidates. The development of indoline-2-carboxamide derivatives is a prime example of this integrated approach.

Computational Methodologies:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a compound within the active site of its target protein. Researchers have used docking simulations to understand how indole-2-carboxamide analogues bind to MmpL3, EGFR, BRAFV600E, and VEGFR-2, providing insights that guide the design of more potent inhibitors. nih.govmdpi.com

In Silico ADME/Tox Prediction: Before synthesis, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity properties of designed compounds. This helps to prioritize molecules with more favorable drug-like properties, such as the ability to cross the blood-brain barrier or have a better safety profile. nih.govmdpi.com

Experimental Methodologies:

Phenotypic Screening: High-throughput screening of compound libraries against whole cells (e.g., M. tuberculosis or cancer cell lines) is often the first step in identifying active "hit" compounds. asm.org This approach allows for the discovery of compounds with novel mechanisms of action.

Enzymatic and Cellular Assays: Once a target is identified, specific assays are used to quantify a compound's activity. These include kinase inhibition assays to measure IC₅₀ values against targets like EGFR mdpi.comnih.gov and cell viability assays (e.g., MTT assay) to determine the antiproliferative effects on various cancer cell lines. nih.govyu.edu.jo

Transcriptional Analysis: This advanced technique can be used to understand the broader effects of a compound on cellular gene expression, helping to elucidate its mechanism of action or identify potential off-target effects. nih.gov

By combining the predictive power of computational chemistry with the empirical validation from advanced experimental methods, researchers can more efficiently navigate the complex path of drug discovery and development for the indoline-2-carboxamide class of compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methoxyacetyl)indoline-2-carboxamide?

The synthesis typically involves amide bond formation between indoline-2-carboxamide and a methoxyacetyl group. A robust method uses coupling reagents such as BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) with DIPEA (diisopropylethylamine) in DMF (dimethylformamide) under ambient conditions . For example, methoxyacetylation can be achieved by reacting indoline-2-carboxamide with 2-methoxyacetyl chloride in the presence of a base. Reaction progress should be monitored via TLC, and purification via column chromatography or recrystallization is recommended .

Q. How can the compound be characterized using spectroscopic and chromatographic methods?

- NMR Spectroscopy : H and C NMR are critical for confirming the methoxyacetyl and indoline moieties. Key signals include the methoxy proton (δ ~3.3–3.5 ppm) and the amide carbonyl carbon (δ ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion).

- HPLC : Purity (>95%) can be assessed using reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is sensitive to hydrolysis due to the labile amide bond. Store desiccated at –20°C in inert solvents (e.g., DMSO). Accelerated stability studies under varying pH (4–9) and temperature (25–40°C) should be conducted, with degradation monitored via HPLC .

Q. How can solubility challenges be addressed for in vitro assays?

The compound’s low aqueous solubility can be mitigated using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Solubility parameters (logP, logS) should be calculated computationally (e.g., using ACD/Labs) to guide formulation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Replace the methoxy group with ethoxy, hydroxy, or halogens to assess electronic effects. Modify the indoline core with substituents (e.g., methyl, fluoro) to probe steric and hydrophobic interactions .

- Biological Assays : Test analogs against relevant targets (e.g., mycobacterial enzymes) using MIC (minimum inhibitory concentration) assays. Correlate activity with computational descriptors (e.g., ClogP, polar surface area) .

Q. What crystallographic methods are suitable for structural elucidation?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) is ideal. Key parameters include R-factor (<5%), bond length/angle accuracy, and thermal displacement validation. For twinned crystals, use SHELXD for structure solution .

Q. How to resolve contradictions in biological activity data across studies?

- Assay Optimization : Standardize conditions (e.g., pH, temperature, cell lines) to minimize variability.

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies.

- Target Engagement Studies : Employ photoaffinity labeling (e.g., azide-functionalized analogs) to confirm direct target binding .

Q. What in silico approaches are effective for target identification?

- Molecular Docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB). Focus on conserved binding pockets (e.g., ATP-binding sites in kinases).

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and ligand-protein interactions (e.g., hydrogen bonds, hydrophobic contacts) .

Q. How to troubleshoot low yields in amide coupling steps?

Q. What strategies enable the development of photoactivatable derivatives for target identification?

Introduce aryl azide or diazirine groups into the methoxyacetyl moiety. Post-irradiation (365 nm UV), crosslinking with target proteins can be analyzed via SDS-PAGE and Western blot. Ensure proper controls (e.g., dark conditions) to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.